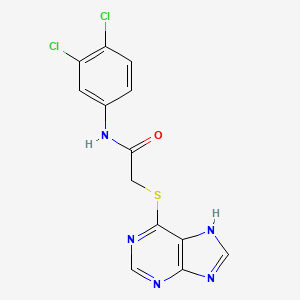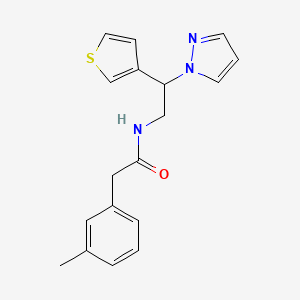
N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dichlorophenyl group, a purinylsulfanyl moiety, and an acetamide functional group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 6-mercaptopurine.
Formation of Intermediate: The 3,4-dichloroaniline is reacted with chloroacetyl chloride to form N-(3,4-dichlorophenyl)-2-chloroacetamide.
Final Product: The intermediate is then reacted with 6-mercaptopurine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The purinylsulfanyl moiety could be involved in binding to nucleotide-binding sites, while the dichlorophenyl group might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylthio)acetamide: Similar structure but with a thioether linkage.
N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfonyl)acetamide: Similar structure but with a sulfonyl linkage.
Uniqueness
N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C13H9Cl2N5OS |
|---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C13H9Cl2N5OS/c14-8-2-1-7(3-9(8)15)20-10(21)4-22-13-11-12(17-5-16-11)18-6-19-13/h1-3,5-6H,4H2,(H,20,21)(H,16,17,18,19) |
InChI Key |
ICTYFAOIGPYZPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NC=NC3=C2NC=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B12246880.png)
![1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12246882.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methylbenzoyl)piperidine](/img/structure/B12246889.png)
![tert-butyl 4-{[methyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]methyl}piperidine-1-carboxylate](/img/structure/B12246891.png)
![3-(3-fluorophenyl)-6-{[1-(1H-1,2,4-triazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12246897.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B12246903.png)
![1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine](/img/structure/B12246911.png)
![2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12246915.png)
![4-[4-(3-methylphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B12246919.png)
![2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12246929.png)
![N-(2-methoxyphenyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12246930.png)
![2-[(4-Methyl-6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B12246936.png)
![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B12246939.png)

